N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide
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Overview
Description
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide is a compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide is the enzyme poly (ADP-ribose) polymerase (PARP) . PARP plays a crucial role in the repair of DNA damage, maintaining the integrity of the genome, and facilitating cellular survival .
Mode of Action
This compound acts as a potent inhibitor of PARP . By binding to the active site of the enzyme, it prevents PARP from attaching poly (ADP-ribose) to target proteins, a process known as PARylation. This inhibition disrupts the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death .
Biochemical Pathways
The inhibition of PARP by this compound affects the DNA damage response pathway . Under normal conditions, PARP detects DNA damage and initiates repair by recruiting other proteins to the damage site. When parp is inhibited, these repair processes are disrupted, leading to the accumulation of dna damage and triggering apoptosis, or programmed cell death .
Result of Action
The result of this compound’s action is the induction of cell death . By inhibiting PARP and disrupting DNA repair, the compound causes the accumulation of DNA damage. If the damage is too severe to be repaired, the cell undergoes apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide typically involves the reaction of 4-oxo-3,4-dihydrophthalazin-1-yl derivatives with appropriate alkylating agents. One common method involves the use of anhydrous tetrahydrofuran as a solvent, with triethylamine as a base, and hydrazine hydrate as a reagent . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine hydrate, triethylamine, and various alkylating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained with high selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with additional hydrogen atoms.
Scientific Research Applications
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide can be compared with other similar compounds, such as:
Phthalazinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities, but may differ in their specific functional groups and overall potency.
Oxadiazole derivatives: These compounds contain an oxadiazole ring and are known for their diverse biological activities, including anticancer and antimicrobial properties.
Quinazolinone derivatives: These compounds have a quinazolinone core structure and are studied for their potential therapeutic applications in cancer and other diseases.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-14(13-8-4-3-5-9-13)18(23)20-12-17-15-10-6-7-11-16(15)19(24)22-21-17/h3-11,14H,2,12H2,1H3,(H,20,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSJTJREPBRORQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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